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An In-depth Technical Guide on the Role of Interleukin-17 in Chronic Inflammation

Introduction
Interleukin-17 (IL-17) is the signature cytokine of the T helper 17 (Th17) cell subset and a

pivotal mediator of chronic inflammation.[1][2][3] Initially identified for its role in host defense

against extracellular pathogens, particularly fungi and bacteria, the dysregulation of the IL-17

axis is now recognized as a fundamental driver in the pathogenesis of numerous autoimmune

and chronic inflammatory diseases.[3][4] These conditions, including psoriasis, rheumatoid

arthritis, and inflammatory bowel disease, are often characterized by excessive IL-17

production, leading to sustained tissue inflammation and damage.[2][5] This guide provides a

comprehensive overview of the IL-17 family, its signaling pathways, its role in specific chronic

inflammatory diseases, and the methodologies used to study its function, with a focus on

therapeutic implications for researchers and drug development professionals.

The IL-17 Cytokine and Receptor Family
The IL-17 family consists of six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D,

IL-17E (also known as IL-25), and IL-17F.[5] These cytokines exist as disulfide-linked

homodimers, with the exception of IL-17A and IL-17F, which can also form a functional

heterodimer (IL-17A/F).[5][6]

IL-17A and IL-17F: These are the most studied members and are central to the pathogenesis

of many inflammatory diseases.[6] They share approximately 50% homology and both signal

through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[6] IL-17A is

generally considered more potent than IL-17F.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15143498?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/19772832/
https://brainimmune.com/il-17-a-promising-therapeutic-target/
https://pubmed.ncbi.nlm.nih.gov/26837266/
https://pubmed.ncbi.nlm.nih.gov/26837266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4530463/
https://brainimmune.com/il-17-a-promising-therapeutic-target/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IL-17C: Produced primarily by epithelial cells like keratinocytes, IL-17C acts in an autocrine

manner to amplify inflammatory responses at barrier tissues. It signals through a receptor

complex of IL-17RA and IL-17RE.

Other Members: IL-17B, IL-17D, and IL-17E have distinct roles. IL-17B may be involved in

cancer pathophysiology, while little is known about IL-17D. IL-17E (IL-25) is more associated

with type 2 immune responses but can also contribute to skin inflammation by promoting the

expression of pro-inflammatory cytokines.

These cytokines exert their effects by binding to a family of five receptor subunits (IL-17RA to

IL-17RE) that form heterodimeric complexes. The ubiquitous expression of the IL-17RA

subunit, which is a common component for the receptors of IL-17A, IL-17F, and IL-17E,

highlights its central role in mediating IL-17 signaling.[7]

The IL-23/Th17/IL-17 Axis
The production of IL-17A and IL-17F is a hallmark of Th17 cells, a distinct lineage of CD4+ T

helper cells.[8][9] The differentiation, expansion, and maintenance of these cells are critically

dependent on the cytokine interleukin-23 (IL-23).[6] This relationship forms the IL-23/Th17/IL-

17 axis, a key pathogenic pathway in many chronic inflammatory diseases.[10] Dendritic cells

and other myeloid cells produce IL-23, which then acts on Th17 cells to promote their survival

and effector function, leading to the secretion of IL-17.[2]
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The IL-23/Th17/IL-17 Axis in Chronic Inflammation.

IL-17 Signaling Pathway
Upon binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex, a conformational

change recruits the adaptor protein Act1 (NF-κB activator 1).[5] Act1, which possesses E3

ubiquitin ligase activity, then ubiquitinates TRAF6 (TNF receptor-associated factor 6). This

event serves as a scaffold for the recruitment of the TAK1 (transforming growth factor-β-

activated kinase 1) complex, leading to the activation of downstream signaling cascades.[5]

The primary pathways activated by IL-17 signaling include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator

of inflammation that translocates to the nucleus to induce the expression of pro-inflammatory

cytokines, chemokines, and antimicrobial peptides.[5][11]
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MAPK (Mitogen-Activated Protein Kinase) pathways: Including p38 and JNK, which

contribute to the stabilization of pro-inflammatory mRNA transcripts.[11]

C/EBP (CCAAT-enhancer-binding proteins): A family of transcription factors that work in

concert with NF-κB to drive the expression of inflammatory genes.[5][11]

This signaling cascade results in a robust inflammatory response, characterized by the

recruitment of neutrophils and the production of mediators like IL-6, chemokines (e.g., CXCL1,

CCL20), and matrix metalloproteinases (MMPs).[4][7][12]
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Canonical IL-17 Signaling Pathway.

Role of IL-17 in Specific Chronic Inflammatory
Diseases
Psoriasis
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Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17/IL-17 axis is considered

a central pathogenic driver.[6][10] IL-17A, IL-17F, and IL-17C are all elevated in psoriatic

lesions.[6] These cytokines act directly on keratinocytes, inducing their hyperproliferation and

the production of cytokines, chemokines, and antimicrobial peptides that create a pro-

inflammatory feedback loop, recruiting more immune cells, particularly neutrophils.[5][10] The

remarkable efficacy of therapies targeting IL-17 or its receptor has solidified its crucial role in

psoriasis.

Rheumatoid Arthritis (RA)
In RA, IL-17 contributes significantly to joint inflammation and destruction.[1] It is found at high

levels in the synovial fluid and tissue of RA patients.[13] IL-17 stimulates synovial fibroblasts

and osteoblasts to produce inflammatory mediators like IL-6 and RANKL (Receptor Activator of

NF-κB Ligand).[13] The induction of RANKL promotes osteoclastogenesis, leading to the bone

erosion characteristic of RA.[13] Furthermore, IL-17 promotes angiogenesis in the synovium,

which is crucial for the development of the destructive pannus tissue. While IL-17 is a clear

contributor, clinical trials of IL-17 inhibitors in RA have shown more modest success compared

to psoriasis, suggesting a more complex interplay of cytokines in RA pathogenesis.[14]

Inflammatory Bowel Disease (IBD)
The role of IL-17 in IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is

complex and paradoxical. While Th17 cells and IL-17 are implicated in the chronic inflammation

of the gut, therapeutic blockade of IL-17A has been ineffective and in some cases has led to

the worsening of CD.[15] This suggests a potentially protective role for IL-17A in maintaining

intestinal barrier integrity, possibly through the production of antimicrobial peptides.[15] In

contrast, other IL-17 family members, such as IL-17C, may be more directly pathogenic in IBD.

Therapeutic Targeting of IL-17 and Clinical Efficacy
The central role of IL-17 in several chronic inflammatory diseases has made it a prime

therapeutic target.[3] Several monoclonal antibodies that inhibit the IL-17 pathway have been

approved and are in clinical use.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://pmc.ncbi.nlm.nih.gov/articles/PMC8627853/
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8627853/
https://pubmed.ncbi.nlm.nih.gov/19772832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811488/
https://rupress.org/jem/article/217/3/e20192048/133698/Interleukin-17-in-rheumatoid-arthritis-Trials-and
https://www.archivesofrheumatology.org/full-text/1088
https://www.archivesofrheumatology.org/full-text/1088
https://pubmed.ncbi.nlm.nih.gov/26837266/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Target

Approved

Indications

(Selected)

Representative

Clinical Efficacy

(Psoriasis)

Citations

Secukinumab IL-17A

Plaque Psoriasis,

Psoriatic Arthritis,

Ankylosing

Spondylitis

PASI 75

response rates

>80%

[10],[16],[17]

Ixekizumab IL-17A

Plaque Psoriasis,

Psoriatic Arthritis,

Ankylosing

Spondylitis

PASI 75

response rates

~83-90%

[10],[16],[18]

Brodalumab IL-17RA Plaque Psoriasis

PASI 75

response rates

>80%

[10],[16]

Bimekizumab
IL-17A and IL-

17F

Plaque Psoriasis,

Psoriatic Arthritis,

Axial

Spondyloarthritis

High rates of skin

clearance (PASI

90/100)

[19]

PASI 75/90: Percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area

and Severity Index score.

While highly effective in conditions like psoriasis and ankylosing spondylitis, IL-17 inhibitors

have been associated with an increased risk of mucocutaneous candidiasis, consistent with IL-

17's role in antifungal immunity.[6] Additionally, cases of new-onset or exacerbated IBD have

been reported, particularly with IL-17A inhibitors.[19][20][21]

Experimental Protocols and Methodologies
Studying the function of IL-17 involves a variety of immunological and molecular biology

techniques.

Protocol 1: Quantification of IL-17 by ELISA
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This protocol is used to measure the concentration of secreted IL-17 in biological samples,

such as cell culture supernatants or serum.[22]

Objective: To quantify IL-17A protein levels from stimulated peripheral blood mononuclear cells

(PBMCs).

Methodology:

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g.,

with Ficoll-Paque).

Cell Culture and Stimulation: Culture the isolated PBMCs (e.g., at 1 x 10⁶ cells/mL) in

complete RPMI-1640 medium. Stimulate the cells to produce cytokines by adding anti-CD3

(1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[23]

Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.[23]

Supernatant Collection: Centrifuge the cell culture plates and carefully collect the

supernatant, avoiding the cell pellet. Store supernatants at -80°C until analysis.

ELISA (Enzyme-Linked Immunosorbent Assay):

Use a commercial human IL-17A ELISA kit, following the manufacturer's instructions.

Briefly, coat a 96-well plate with a capture antibody specific for IL-17A.

Add standards (with known IL-17A concentrations) and collected supernatants to the

wells.

After incubation and washing, add a biotinylated detection antibody.

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

Add a substrate (e.g., TMB) and stop the reaction.

Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve from the absorbance values of the standards. Use

this curve to calculate the concentration of IL-17A in the samples.

Protocol 2: Intracellular Cytokine Staining (ICS) for Th17
Cell Identification
ICS is a flow cytometry-based method used to identify and quantify cells producing a specific

cytokine, such as IL-17A, at a single-cell level.[22]

Objective: To identify the frequency of IL-17A-producing CD4+ T cells (Th17 cells) in a mixed

lymphocyte population.

Methodology:

Cell Stimulation: Stimulate PBMCs for 4-6 hours with a non-specific T cell activator (e.g.,

PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or

Monensin). The inhibitor is crucial as it traps the newly synthesized cytokines within the cell.

Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface

markers, such as CD3 and CD4, to identify the CD4+ T cell population.

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-

based) to preserve cell morphology and then permeabilize the cell membrane using a

permeabilization buffer (e.g., containing saponin). This step allows antibodies to enter the

cell.

Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody

specific for IL-17A.

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

Data Analysis: Gate on the CD3+CD4+ lymphocyte population and then determine the

percentage of these cells that are positive for IL-17A.
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Workflow for Intracellular Cytokine Staining (ICS).

Animal Models of IL-17-Driven Inflammation
Animal models are indispensable for studying the in vivo function of IL-17 and for the preclinical

evaluation of anti-IL-17 therapies.
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Model
Disease

Modeled

Induction

Method
Role of IL-17 Citations

Collagen-

Induced Arthritis

(CIA)

Rheumatoid

Arthritis

Immunization of

susceptible

mouse strains

(e.g., DBA/1)

with type II

collagen in

complete

Freund's

adjuvant.

IL-17-deficient

mice are

resistant to CIA.

IL-17 promotes

joint

inflammation,

neutrophil

recruitment, and

bone erosion.

[13],[24]

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Multiple

Sclerosis

Immunization

with myelin-

derived peptides

(e.g., MOG₃₅₋₅₅)

in complete

Freund's

adjuvant.

Th17 cells are

pathogenic and

drive CNS

inflammation.

The role of IL-

17A itself can be

complex and

context-

dependent.

Imiquimod

(IMQ)-Induced

Psoriasis Model

Psoriasis

Daily topical

application of

imiquimod cream

on mouse skin.

Induces an IL-

23/IL-17-

dependent skin

inflammation that

closely mimics

human psoriasis,

with epidermal

thickening and

immune cell

infiltration.

[5]

DSS-Induced

Colitis

Inflammatory

Bowel Disease

Administration of

dextran sulfate

sodium (DSS) in

drinking water,

causing epithelial

The role is

complex; some

studies show

blocking IL-17A

can be
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barrier damage

and

inflammation.

protective, while

others suggest a

role for IL-17 in

mucosal healing.

Conclusion and Future Directions
The discovery of the IL-17 family and the IL-23/Th17 axis has revolutionized our understanding

of chronic inflammatory diseases. IL-17 has been validated as a key pathogenic cytokine and a

highly successful therapeutic target, particularly in psoriasis and spondyloarthropathies.

However, the varied outcomes of IL-17 blockade across different diseases, such as the

paradoxical worsening of IBD, underscore the cytokine's complex and context-dependent

functions.

Future research will likely focus on:

Dissecting the distinct roles of different IL-17 family members to allow for more precise

therapeutic targeting.

Understanding the mechanisms of IL-17's protective functions, especially at mucosal

barriers, to mitigate adverse effects of its inhibition.

Identifying biomarkers to predict which patient populations are most likely to respond to anti-

IL-17 therapies.

Exploring dual-cytokine inhibition, such as the simultaneous targeting of IL-17A and IL-17F,

which may offer enhanced efficacy.[19]

Continued investigation into the intricate biology of IL-17 will undoubtedly pave the way for

novel and improved therapies for a wide range of chronic inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.ucb.com/newsroom/press-releases/article/bimzelxr-bimekizumab-bkzx-three-year-rheumatology-data-at-acr-2025-demonstrated-sustained-inflammation-control-in-psoriatic-arthritis-and-axial-spondyloarthritis
https://www.benchchem.com/product/b15143498?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. The role of interleukin-17 in the pathogenesis of rheumatoid arthritis - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. IL-17: A Promising Therapeutic Target In Several Chronic Inflammatory Diseases
[brainimmune.com]

3. IL-17 in Chronic Inflammation: From Discovery to Targeting - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC
[pmc.ncbi.nlm.nih.gov]

6. tandfonline.com [tandfonline.com]

7. Commentary: IL-17 in Chronic Inflammation: From Discovery to Targeting - PMC
[pmc.ncbi.nlm.nih.gov]

8. The Role of IL-17 in the Pathogenesis and Treatment of Psoriasis - PMC
[pmc.ncbi.nlm.nih.gov]

9. Th17 Cells in Autoimmune and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

10. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

11. m.youtube.com [m.youtube.com]

12. creative-diagnostics.com [creative-diagnostics.com]

13. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

14. rupress.org [rupress.org]

15. archivesofrheumatology.org [archivesofrheumatology.org]

16. Clinical efficacy and safety of anti-IL-17 agents for the treatment of patients with psoriasis
- PubMed [pubmed.ncbi.nlm.nih.gov]

17. Clinical Trials Supporting the Role of the IL-17/IL-23 Axis in Axial Spondyloarthritis - PMC
[pmc.ncbi.nlm.nih.gov]

18. emjreviews.com [emjreviews.com]

19. BIMZELX[®] (bimekizumab-bkzx) three year rheumatology data at ACR 2025
demonstrated sustained inflammation control in psoriatic arthritis and axial spondyloarthritis |
UCB [ucb.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19772832/
https://pubmed.ncbi.nlm.nih.gov/19772832/
https://brainimmune.com/il-17-a-promising-therapeutic-target/
https://brainimmune.com/il-17-a-promising-therapeutic-target/
https://pubmed.ncbi.nlm.nih.gov/26837266/
https://pubmed.ncbi.nlm.nih.gov/26837266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4530463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4530463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037236/
https://www.tandfonline.com/doi/pdf/10.3109/09546634.2013.879093
https://pmc.ncbi.nlm.nih.gov/articles/PMC4980561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4980561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5395242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5395242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4137509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8627853/
https://m.youtube.com/watch?v=JqShmmVm9lY
https://www.creative-diagnostics.com/il-17-signaling-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2811488/
https://rupress.org/jem/article/217/3/e20192048/133698/Interleukin-17-in-rheumatoid-arthritis-Trials-and
https://www.archivesofrheumatology.org/full-text/1088
https://pubmed.ncbi.nlm.nih.gov/26055639/
https://pubmed.ncbi.nlm.nih.gov/26055639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8206811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8206811/
https://www.emjreviews.com/allergy-immunology/article/il-17-and-23-inhibitors-for-the-treatment-of-psoriasis/
https://www.ucb.com/newsroom/press-releases/article/bimzelxr-bimekizumab-bkzx-three-year-rheumatology-data-at-acr-2025-demonstrated-sustained-inflammation-control-in-psoriatic-arthritis-and-axial-spondyloarthritis
https://www.ucb.com/newsroom/press-releases/article/bimzelxr-bimekizumab-bkzx-three-year-rheumatology-data-at-acr-2025-demonstrated-sustained-inflammation-control-in-psoriatic-arthritis-and-axial-spondyloarthritis
https://www.ucb.com/newsroom/press-releases/article/bimzelxr-bimekizumab-bkzx-three-year-rheumatology-data-at-acr-2025-demonstrated-sustained-inflammation-control-in-psoriatic-arthritis-and-axial-spondyloarthritis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and
database analysis - PMC [pmc.ncbi.nlm.nih.gov]

21. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory
Diseases [mdpi.com]

22. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal
Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Role of IL-17 in chronic inflammation]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143498#role-of-
il-17-in-chronic-inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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